Enantiomer-Specific Affinity for Dopamine Transporter (DAT)
The (S)-enantiomer of N,1-Dimethylpyrrolidin-3-amine demonstrates significantly greater affinity for the dopamine transporter (DAT) compared to its (R)-enantiomer . The source indicates a 10-fold greater DAT affinity for the (S)-enantiomer, underscoring the importance of stereochemistry for this target .
| Evidence Dimension | Binding affinity to Dopamine Transporter (DAT) |
|---|---|
| Target Compound Data | 10-fold greater affinity than (R)-enantiomer |
| Comparator Or Baseline | (R)-N,1-Dimethylpyrrolidin-3-amine |
| Quantified Difference | 10-fold |
| Conditions | Unspecified in source; the statement is presented as a general principle. |
Why This Matters
For researchers investigating DAT-related mechanisms or developing compounds targeting this transporter, the superior affinity of the (S)-enantiomer makes it the critical choice over the (R)-enantiomer or racemic mixtures to achieve meaningful biological activity.
